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molecular formula C11H8ClNO2 B3253949 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride CAS No. 22980-10-5

2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride

Cat. No. B3253949
M. Wt: 221.64 g/mol
InChI Key: MBAONGDWDAMRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062869

Procedure details

A solution of 2-methylindole (32.8) in diethyl ether (300 ml.) was added at 30° to oxalyl chloride (35.0g.) diluted with diethyl ether (200 ml.). After stirring for 1 hour the precipitate of 2-methylindolylglyoxylyl chloride was collected by filtration and treated with methanol (300 ml.) to give the methyl ester of 2-methylindol-3-ylglyoxylic acid (30.0 g.) as a red powder m.p. 180°-183°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1NC2C(C=1)=CC=CC=2.C(Cl)(=O)C(Cl)=[O:13].[CH3:17][C:18]1[NH:19][C:20]2[C:25]([C:26]=1[C:27](=[O:31])[C:28](Cl)=[O:29])=[CH:24][CH:23]=[CH:22][CH:21]=2>C(OCC)C>[CH3:17][C:18]1[NH:19][C:20]2[C:25]([C:26]=1[C:27](=[O:31])[C:28]([OH:13])=[O:29])=[CH:24][CH:23]=[CH:22][CH:21]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
35 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1C(C(=O)Cl)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was collected by filtration
ADDITION
Type
ADDITION
Details
treated with methanol (300 ml.)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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